Ethyl 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)piperidine-3-carboxylate is a compound that belongs to the class of benzoxadiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the benzoxadiazole moiety imparts unique properties to the compound, making it useful in scientific research and industrial applications.
Preparation Methods
The synthesis of Ethyl 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)piperidine-3-carboxylate involves several steps. One common method includes the reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole with ethyl piperidine-3-carboxylate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .
Chemical Reactions Analysis
Ethyl 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoxadiazole ring can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)piperidine-3-carboxylate has several scientific research applications:
Fluorescent Probes: The compound is used as a fluorescent probe in biological studies to monitor cellular processes such as glucose uptake and transport.
Drug Development: It serves as a scaffold for the development of new drugs targeting various diseases, including cancer and metabolic disorders.
Biochemical Studies: The compound is used to study enzyme activities and protein interactions due to its ability to act as a fluorescent marker.
Mechanism of Action
The mechanism of action of Ethyl 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can induce apoptosis and cell cycle arrest by activating signaling pathways such as the JNK and p38 pathways. These pathways lead to the activation of downstream targets, including c-Jun, ATF2, and p53, which are involved in cell death and growth regulation .
Comparison with Similar Compounds
Ethyl 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)piperidine-3-carboxylate can be compared with other benzoxadiazole derivatives such as:
6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol: Known for its anticancer properties and ability to inhibit glutathione S-transferases.
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: Used as a fluorescent tracer for glucose uptake studies.
These compounds share the benzoxadiazole core but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.
Properties
Molecular Formula |
C14H16N4O5 |
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Molecular Weight |
320.30 g/mol |
IUPAC Name |
ethyl 1-(4-nitro-2,1,3-benzoxadiazol-7-yl)piperidine-3-carboxylate |
InChI |
InChI=1S/C14H16N4O5/c1-2-22-14(19)9-4-3-7-17(8-9)10-5-6-11(18(20)21)13-12(10)15-23-16-13/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
XEDJVNFXFCOYKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Origin of Product |
United States |
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